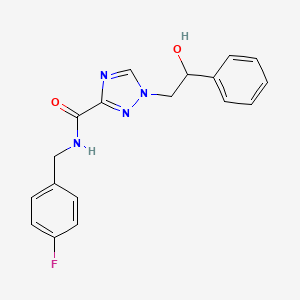

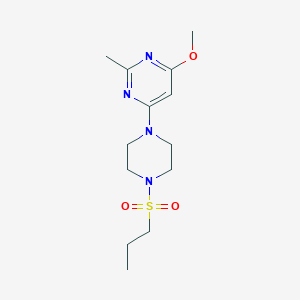

N-(4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound with potential therapeutic applications. It is a triazole-based compound that has been synthesized and studied for its biological activities.

Scientific Research Applications

Synthesis and Biological Activities

- N-(4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide and similar compounds have been a subject of interest due to their biological activities. A study focusing on a related compound, 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one, highlighted its potential as an enzyme inhibitor, which could be useful in controlling diseases like Alzheimer's and diabetes. The study used X-ray diffraction and DFT calculations to understand the drug binding mechanism and its mode of action (Saleem et al., 2018).

Intermolecular Interactions and Crystal Structure Analysis

- Another relevant study explored the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including a fluoro derivative. This study used crystal and powder X-ray diffraction to analyze the crystal structures and intermolecular interactions, such as C-H⋯O and lp⋯π interactions. Such studies are crucial for understanding the physical properties and potential biological applications of these compounds (Shukla et al., 2014).

Applications in HIV Treatment

- In the realm of HIV treatment, a study on 19F-NMR spectroscopy focused on a compound structurally similar to N-(4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide, which is recognized as an HIV integrase inhibitor. The study provided insights into the metabolic fate and excretion balance of this compound, highlighting its potential application in HIV treatment (Monteagudo et al., 2007).

Antimicrobial and Antioxidant Activities

- A study synthesized a series of 1,2,3-triazole derivatives and evaluated them for antimicrobial and antioxidant activities. The research found that certain derivatives demonstrated significant ABTS scavenging activities and antimicrobial effects against both Gram-positive and Gram-negative bacteria (Menteşe et al., 2015).

Selective Separation of Aqueous Anions

- An interesting application in chemistry is the selective separation of aqueous anions. A study used ligands, including N-4-fluorobenzyl-4-amino-1,2,4-triazole, to crystallize salts of sulphate, nitrate, and perchlorate, demonstrating the potential of these compounds in selective ion separation and indicating a possible application in environmental chemistry (Luo et al., 2017).

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-(2-hydroxy-2-phenylethyl)-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2/c19-15-8-6-13(7-9-15)10-20-18(25)17-21-12-23(22-17)11-16(24)14-4-2-1-3-5-14/h1-9,12,16,24H,10-11H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLPTGNTHGQBMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=NC(=N2)C(=O)NCC3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2416852.png)

![1-[(4-Chlorophenyl)methyl]-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea](/img/structure/B2416854.png)

![Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2416855.png)

![Ethyl (1-{[(3-chlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2416856.png)

![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2416861.png)

![N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2416865.png)

![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2416866.png)

![3-Ethyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2416867.png)

![(E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B2416868.png)

![2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid](/img/structure/B2416872.png)